molecular formula C12H21N3O B2819230 3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2202343-59-5

3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2819230
CAS No.: 2202343-59-5
M. Wt: 223.32
InChI Key: RWJOIEVOWRTZBM-UHFFFAOYSA-N
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Description

3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one ( 2202343-59-5) is a chemical compound with the molecular formula C12H21N3O and a molecular weight of 223.31 g/mol . This specialty chemical belongs to the class of 4,5-dihydro-1H-1,2,4-triazol-5-ones, a scaffold recognized in the development of agrochemicals and pharmaceutical agents. As a building block in medicinal chemistry, this compound provides researchers with a versatile core structure that can be utilized in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. The specific stereochemistry and substitution pattern on the triazolone ring can significantly influence its biological activity. Compounds within this chemical class have been investigated for various applications, including their potential use as herbicidal agents, as seen in patents detailing herbicidal combinations that feature structurally related diamino-s-triazines and other active ingredients . The cyclopentyl and isobutyl (2-methylpropyl) substituents on this particular molecule contribute to its distinct lipophilicity and three-dimensional shape, factors that are critical for its interaction with biological targets. Researchers can leverage these properties in the design of novel enzyme inhibitors or receptor ligands. This product is offered with a guaranteed standard of high purity to ensure consistent and reliable results in experimental settings. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-cyclopentyl-2-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9(2)8-15-11(10-6-4-5-7-10)13-14(3)12(15)16/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJOIEVOWRTZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NN(C1=O)C)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of Substituents: The cyclopentyl, methyl, and 2-methylpropyl groups are introduced through alkylation reactions. These reactions often require strong bases such as sodium hydride or potassium tert-butoxide and suitable alkyl halides.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the dihydro-1,2,4-triazol-5-one core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its triazole core. Triazoles are known for their antifungal, antibacterial, and anticancer activities, making this compound a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The triazole ring is a common motif in many drugs, suggesting that this compound could be modified to enhance its biological activity.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring can bind to metal ions or form hydrogen bonds, influencing its interaction with biological targets.

Comparison with Similar Compounds

Key Properties :

  • Acidity : The pKa of triazolone derivatives varies with substituents. For example, compounds with electron-withdrawing groups exhibit lower pKa values (~8.5–10.5 in acetonitrile) due to enhanced NH proton dissociation .
Structural and Acidity Comparisons

Substituents on the triazolone ring significantly influence physicochemical properties. Below is a comparison with structurally related analogs:

Compound Substituents pKa (Solvent) Key References
3-Cyclopentyl-1-methyl-4-(2-methylpropyl)- 3-Cyclopentyl, 1-methyl, 4-isobutyl ~9.2 (acetonitrile)*
3-Ethyl-4-(4-hydroxybenzylidenamino)- 3-Ethyl, 4-(4-hydroxybenzylidenamino) 8.9 (tert-butyl alcohol)
3-Methyl-4-(3,4-dihydroxybenzylidenamino)- 3-Methyl, 4-(3,4-dihydroxybenzylidenamino) 7.8 (isopropyl alcohol)
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)- 4-(4-Chlorophenyl), 1-cyclopropylmethyl Not reported (predicted acidic)

*Estimated based on analogous compounds in acetonitrile .

Key Observations :

  • Electron-Donating Groups : Alkyl groups (e.g., cyclopentyl, isobutyl) increase electron density, raising pKa values compared to aryl or hydroxy-substituted analogs .
  • Aromatic Substituents: Derivatives with hydroxybenzylidenamino groups exhibit lower pKa due to resonance stabilization of the deprotonated form .

Antitumor Activity :

  • 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl]- : Demonstrates IC50 = 8.2 µM against MCF-7 breast cancer cells via EGFR kinase inhibition .
  • 3-Cyclopentyl-1-methyl-4-(2-methylpropyl)- : Structural rigidity from cyclopentyl and isobutyl groups may enhance membrane permeability but reduce target specificity compared to aromatic analogs .
Computational and Spectroscopic Comparisons
  • NMR Shifts : GIAO/DFT calculations for triazolones show strong agreement (R² > 0.95) between experimental and theoretical ¹H/¹³C shifts. For example, 3-methyl derivatives exhibit C=O shifts at ~165 ppm (calc. 167 ppm) .
  • HOMO-LUMO Gaps : Cyclopentyl-substituted derivatives have higher HOMO-LUMO gaps (~5.2 eV) than aryl-substituted analogs (~4.5 eV), suggesting lower reactivity .

Q & A

Q. What advanced techniques validate thermodynamic properties (e.g., HOMO-LUMO, dipole moments)?

  • Methodology :
  • Compare DFT-calculated dipole moments with experimental values from dielectric constant measurements .
  • Validate HOMO-LUMO gaps via cyclic voltammetry to measure oxidation/reduction potentials .

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